Stereochemical Identity: Defined (R) Enantiomer vs. Racemic Mixture and (S) Antipode
The target compound possesses a single defined (R) stereocenter at the pyrrolidine 3-position (Defined Atom Stereocenter Count = 1; Undefined = 0), as recorded in PubChem [1]. In contrast, the racemic Benzyl 3-(2-methoxyethoxy)pyrrolidine-1-carboxylate (CAS 1823512-16-8) lacks stereochemical definition . In pyrrolidine-based bioactive molecules, the (R) vs. (S) configuration can produce affinity differences of 14–79 fold at muscarinic receptors, and enantiomeric pairs of pyrrolidine iminosugars show IC50 differences exceeding two orders of magnitude (e.g., β-GCase inhibition: D-like derivative IC50 = ~0.6 µM vs. its enantiomer ent-2 IC50 = 59.6 µM) [2]. These class-level findings establish that stereochemical identity at the pyrrolidine 3-position is a critical determinant of biological activity, making the defined (R) enantiomer non-interchangeable with racemic or (S) forms for any stereospecific application.
| Evidence Dimension | Stereochemical definition and enantiomeric purity |
|---|---|
| Target Compound Data | Defined Atom Stereocenter Count = 1; Undefined = 0 (single (R) enantiomer, PubChem CID 118992974) |
| Comparator Or Baseline | Racemic Benzyl 3-(2-methoxyethoxy)pyrrolidine-1-carboxylate (CAS 1823512-16-8): no defined stereocenter. Class-level: pyrrolidine enantiomer pairs show 14–79× affinity differences (muscarinic receptors) and >100× IC50 differences (β-GCase). |
| Quantified Difference | Class-level: 14-fold to >100-fold activity difference between enantiomers demonstrated for pyrrolidine-containing molecules; target compound provides defined (R) configuration. |
| Conditions | PubChem computed stereochemistry; enantiomeric activity ratios derived from published pyrrolidine pharmacology (muscarinic receptor binding, β-GCase inhibition assays). |
Why This Matters
For any stereospecific application—asymmetric catalysis, chiral ligand design, or enantioselective drug discovery—the defined (R) enantiomer eliminates the confounding variable of racemic mixtures and avoids the potentially inactive or off-target (S) antipode.
- [1] PubChem CID 118992974. (R)-Benzyl 3-(2-methoxyethoxy) pyrrolidine-1-carboxylate. Defined Atom Stereocenter Count: 1; Undefined Atom Stereocenter Count: 0. View Source
- [2] Resolved pyrrolidine, piperidine, and perhydroazepine analogs: R enantiomers show 14–79 times higher affinity to ileal muscarinic receptors than S antipodes. scite.ai / datapdf.com. View Source
